

4-Chloro-6-methyl-3-nitrocoumarin chemical properties

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Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitrocoumarin

Cat. No.: B3043082

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4-Chloro-6-methyl-3-nitrocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **4-Chloro-6-methyl-3-nitrocoumarin** (CAS No. 720676-45-9). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document compiles available information from chemical suppliers and infers properties and synthesis methodologies based on established chemical principles and data from closely related analogues, primarily 4-chloro-3-nitrocoumarin. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its structure, potential synthesis routes, and expected physicochemical and spectral characteristics. All quantitative data is presented in structured tables for clarity, and proposed experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

4-Chloro-6-methyl-3-nitrocoumarin is a substituted coumarin derivative with the IUPAC name 4-chloro-6-methyl-3-nitrochromen-2-one. The presence of a chloro, a methyl, and a nitro group



on the coumarin scaffold suggests a compound with potential for further chemical modification and diverse biological activities, a hallmark of the coumarin family of compounds.

Table 1: Physicochemical Properties of 4-Chloro-6-methyl-3-nitrocoumarin

Property	Value	Source
CAS Number	720676-45-9	Chemical Supplier Data
Molecular Formula	C10H6CINO4	Chemical Supplier Data
Molecular Weight	239.61 g/mol	Chemical Supplier Data
IUPAC Name	4-chloro-6-methyl-3- nitrochromen-2-one	Benchchem
Physical Form	Solid (inferred)	General properties of similar compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of **4-Chloro-6-methyl-3-nitrocoumarin** is not readily available in the published literature. However, based on established coumarin chemistry, a plausible synthetic route can be proposed. The synthesis would likely commence with the Pechmann condensation to form the coumarin core, followed by electrophilic aromatic substitution reactions for nitration and subsequent chlorination.

A potential synthetic workflow is outlined below:





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Figure 1: Proposed synthesis pathway for **4-Chloro-6-methyl-3-nitrocoumarin**.

Experimental Protocol Considerations

While a specific protocol is unavailable, a general methodology based on the synthesis of related compounds is provided for informational purposes.

Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin (Pechmann Condensation)

- Reactants: p-Cresol and ethyl acetoacetate.
- Catalyst: A strong acid catalyst such as sulfuric acid, or a solid acid catalyst for a greener approach.
- Procedure: The reactants are typically heated in the presence of the catalyst. The reaction
 mixture is then cooled and poured into ice water to precipitate the product. The crude
 product is filtered, washed, and recrystallized.

Step 2: Nitration of 4-Hydroxy-6-methylcoumarin

- Reagents: A nitrating mixture of concentrated nitric acid and sulfuric acid.
- Procedure: The 4-hydroxy-6-methylcoumarin is dissolved in concentrated sulfuric acid and cooled in an ice bath. The nitrating mixture is added dropwise while maintaining a low temperature to control the reaction and prevent over-nitration. The reaction mixture is then carefully poured onto crushed ice to precipitate the nitrated product.

Step 3: Chlorination of 4-Hydroxy-6-methyl-3-nitrocoumarin



- Reagents: A chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Procedure: The 4-hydroxy-6-methyl-3-nitrocoumarin is refluxed with the chlorinating agent.
 After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully treated with ice water to precipitate the final product,
 4-Chloro-6-methyl-3-nitrocoumarin. The crude product would then be purified by recrystallization.

Spectral Properties (Inferred)

Direct spectral data (NMR, IR, Mass Spectrometry) for **4-Chloro-6-methyl-3-nitrocoumarin** is not available in the public domain. The following information is based on the expected spectral characteristics and data from the closely related analog, 4-chloro-3-nitrocoumarin.

Table 2: Expected Spectral Data for **4-Chloro-6-methyl-3-nitrocoumarin**



Technique	Expected Key Features	
¹H NMR	- A singlet for the methyl group protons (around 2.4 ppm) Aromatic protons on the coumarin ring, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the methyl group.	
¹³ C NMR	- A signal for the methyl carbon Signals for the aromatic and coumarin ring carbons, with downfield shifts for carbons attached to or near the chloro and nitro groups.	
IR Spectroscopy	- Characteristic absorption bands for the C=O of the lactone ring (around 1720-1750 cm ⁻¹) Asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm ⁻¹) C-Cl stretching vibrations Aromatic C=C stretching vibrations.	
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight of 239.61 g/mol Fragmentation patterns showing the loss of NO ₂ , CI, and CO.	

For reference, the available spectral data for the unmethylated analog, 4-chloro-3-nitrocoumarin, is presented in the following table.

Table 3: Spectral Data for 4-Chloro-3-nitrocoumarin



Technique	Key Features	Source
¹H NMR	Aromatic protons in the range of 7.4-8.2 ppm.	ChemicalBook
IR Spectroscopy	Characteristic peaks for C=O (lactone), C=C (aromatic), and N-O (nitro group) stretching vibrations.	Benchchem
Mass Spectrometry	Molecular ion peak corresponding to the mass of the compound.	Benchchem

Biological Activity and Potential Applications

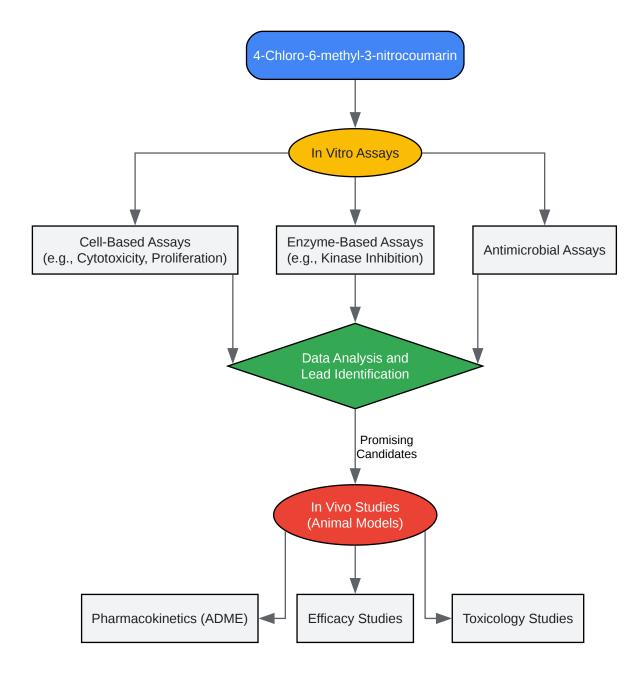
There is no specific information available regarding the biological activity or signaling pathways of **4-Chloro-6-methyl-3-nitrocoumarin**. However, the broader class of coumarin derivatives is well-known for a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The substituents on the coumarin ring play a crucial role in determining its biological effects. The electron-withdrawing nitro group and the chloro atom, along with the methyl group, could modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

Given the functional groups present, **4-Chloro-6-methyl-3-nitrocoumarin** could be investigated for its potential as:

- An intermediate in the synthesis of more complex, biologically active molecules.
- A scaffold for the development of novel therapeutic agents.

A generalized workflow for screening the biological activity of a novel coumarin derivative is presented below.





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Figure 2: General workflow for biological activity screening of a novel compound.

Conclusion

4-Chloro-6-methyl-3-nitrocoumarin is a chemical compound for which detailed, publicly available experimental data is scarce. This technical guide has provided a summary of its known identifiers and has proposed a likely synthetic pathway and expected spectral characteristics based on the well-established chemistry of coumarins. The information







presented herein is intended to be a starting point for researchers interested in the synthesis and evaluation of this and related compounds. Further experimental investigation is required to fully characterize its chemical and biological properties. Researchers are encouraged to utilize the proposed methodologies as a foundation for their work and to publish their findings to contribute to the collective scientific knowledge.

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